molecular formula C18H18FIO4 B13004772 Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate CAS No. 1706452-00-7

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

Cat. No.: B13004772
CAS No.: 1706452-00-7
M. Wt: 444.2 g/mol
InChI Key: PEAQYHKTFDPCPY-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is an organic compound with a complex structure, characterized by the presence of ethoxy, fluorobenzyl, and iodobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the iodobenzoate group, which can impart unique reactivity and properties. This makes it a valuable compound for specific applications where these unique characteristics are desired.

Properties

CAS No.

1706452-00-7

Molecular Formula

C18H18FIO4

Molecular Weight

444.2 g/mol

IUPAC Name

ethyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoate

InChI

InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3

InChI Key

PEAQYHKTFDPCPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=C(C=C2)F

Origin of Product

United States

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